molecular formula C21H17ClNNa2O4PS B11928996 disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate

disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate

Cat. No.: B11928996
M. Wt: 491.8 g/mol
InChI Key: FQVYCHGEMWDZMR-GPLQZYLBSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a sulfanyl group, and a dihydroacridinylidene moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the chlorophenyl sulfanyl intermediate: This involves the reaction of 4-chlorothiophenol with an appropriate alkylating agent under basic conditions.

    Synthesis of the dihydroacridinylidene intermediate: This step involves the cyclization of a suitable precursor, such as N-methylacridone, under acidic or basic conditions.

    Coupling of intermediates: The final step involves the coupling of the chlorophenyl sulfanyl intermediate with the dihydroacridinylidene intermediate in the presence of a phosphorylating agent, such as phosphorus oxychloride, to form the desired phosphate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate can be compared with similar compounds such as:

    Disodium;[(Z)-(4-bromophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

    Disodium;[(Z)-(4-methylphenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate: Similar structure but with a methylphenyl group instead of a chlorophenyl group.

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variations in their substituents.

Properties

Molecular Formula

C21H17ClNNa2O4PS

Molecular Weight

491.8 g/mol

IUPAC Name

disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate

InChI

InChI=1S/C21H19ClNO4PS.2Na/c1-23-18-8-4-2-6-16(18)20(17-7-3-5-9-19(17)23)21(27-28(24,25)26)29-15-12-10-14(22)11-13-15;;/h2-13,16,18H,1H3,(H2,24,25,26);;/q;2*+1/p-2/b21-20-;;

InChI Key

FQVYCHGEMWDZMR-GPLQZYLBSA-L

Isomeric SMILES

CN1C2C=CC=CC2/C(=C(\OP(=O)([O-])[O-])/SC3=CC=C(C=C3)Cl)/C4=CC=CC=C41.[Na+].[Na+]

Canonical SMILES

CN1C2C=CC=CC2C(=C(OP(=O)([O-])[O-])SC3=CC=C(C=C3)Cl)C4=CC=CC=C41.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.